molecular formula C20H19N5O B2955786 3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide CAS No. 2034619-92-4

3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide

Cat. No.: B2955786
CAS No.: 2034619-92-4
M. Wt: 345.406
InChI Key: HVMZPNSQCYGMHD-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with a pyridinyl group, an ethyl linker, and a benzamide moiety modified with a cyano group at the 3-position. This compound’s structure integrates multiple pharmacophores, including the pyrazole ring (known for metabolic stability) and the cyano-benzamide group, which may enhance binding affinity through hydrogen-bonding interactions.

Properties

IUPAC Name

3-cyano-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-18(15(2)25(24-14)19-8-3-4-10-22-19)9-11-23-20(26)17-7-5-6-16(12-17)13-21/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMZPNSQCYGMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a dimethyl-substituted pyrazole, and a pyridine moiety, suggesting diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Description
IUPAC Name This compound
Molecular Formula C_{18}H_{20}N_{4}O
Molecular Weight 304.38 g/mol
SMILES Notation CC1=C(C(=C(N=C1)C(=O)NCCN=C(C#N)C(C)C)C(C)=CC=C(C)C)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, compounds with similar pyrazole structures have been shown to modulate the mTORC1 pathway, which is crucial in cancer cell proliferation and autophagy regulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative activity against various cancer cell lines such as MIA PaCa-2, with submicromolar IC50 values. These compounds reduced mTORC1 activity and increased autophagy levels, indicating their potential as novel anticancer agents .

Autophagy Modulation

The modulation of autophagy is another critical aspect of the biological activity of this compound. Autophagy is a cellular process that can promote survival under stress conditions, such as nutrient deprivation found in tumor microenvironments. Compounds similar to this compound have been shown to disrupt autophagic flux while enhancing basal autophagy levels .

Research Findings and Case Studies

Several studies have documented the biological activities associated with compounds related to 3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-y)-1H-pyrazol-4-y)-ethyl)benzamide:

Study Findings
Bouabdallah et al. (2016) Identified submicromolar antiproliferative activity in MIA PaCa-2 cells; compounds increased basal autophagy but impaired flux under starvation conditions.
Wei et al. (2022) Demonstrated significant cytotoxicity against A549 cell lines; compounds induced apoptosis and exhibited potent antitumor activity with varying IC50 values.
Xia et al. (2020) Developed pyrazole derivatives showing significant inhibition of cancer cell growth; highlighted the importance of structural modifications for enhanced activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name / ID Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound N/A Moderate (polar CN group) ~2.5–3.0
(E)-4c Triazolo-pyrazole derivative 285–288 Low (high crystallinity) ~3.2
Rip-B 90 High (methoxy groups) ~2.0
1,3,4-Thiadiazole derivatives N/A Low (aromatic rings) ~3.5–4.0

Key Observations:

  • The target compound’s 3-cyano group likely improves water solubility compared to purely aromatic analogs like the thiadiazole derivatives .
  • High melting points in triazolo-pyrazole derivatives (e.g., 285–288°C) suggest strong intermolecular interactions, which the target compound may lack due to its flexible ethyl linker .

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